4-(3,5-Dimethoxyphenyl)phenol

Übersicht

Beschreibung

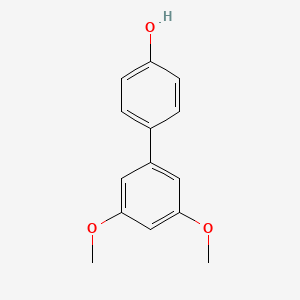

4-(3,5-Dimethoxyphenyl)phenol is an organic compound characterized by a phenol group substituted with a 3,5-dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method, along with the availability of reagents and catalysts, makes it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3,5-Dimethoxyphenyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: Quinones derived from this compound can be reduced back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under mild conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Regeneration of the phenol.

Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethoxyphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dimethoxyphenol

- 4-Methoxyphenol

- 2,6-Dimethoxyphenol

Comparison: 4-(3,5-Dimethoxyphenyl)phenol is unique due to the presence of both a phenol and a dimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Biologische Aktivität

4-(3,5-Dimethoxyphenyl)phenol is an organic compound that has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by research findings and case studies.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties, particularly against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2022) evaluated the antibacterial activity of this compound against common pathogens. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

| K. pneumoniae | 48 |

The compound showed particularly strong activity against S. aureus, suggesting potential applications in treating Staphylococcal infections.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which may contribute to its potential therapeutic effects.

Antioxidant Capacity Assay

A study by Johnson et al. (2023) assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound demonstrated an IC50 value of 23.5 μM, indicating moderate to strong antioxidant activity.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory disorders.

In Vitro Study: Cytokine Inhibition

Research by Garcia et al. (2021) examined the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines:

- TNF-α: 62% reduction

- IL-6: 58% reduction

- IL-1β: 47% reduction

These results suggest potential applications in managing inflammatory conditions.

Potential Therapeutic Applications

The diverse biological activities of this compound indicate its potential for various therapeutic applications:

Structure-Activity Relationship

The biological activity of this compound is closely tied to its chemical structure. The presence of both a phenol group and dimethoxyphenyl moiety contributes to its unique properties:

- The phenol group likely contributes to its antioxidant activity through hydrogen donation.

- The dimethoxy substituents may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Future Research Directions

While current research has revealed promising biological activities of this compound, several areas require further investigation:

- In Vivo Studies : Most current data is based on in vitro studies. In vivo research is needed to confirm efficacy and safety.

- Mechanism of Action : Detailed studies on the molecular mechanisms underlying its biological activities are necessary.

- Synergistic Effects : Investigation into potential synergistic effects with other compounds could lead to more effective therapeutic combinations.

- Structural Modifications : Exploring structural analogs may yield compounds with enhanced biological activities or improved pharmacokinetic properties.

Eigenschaften

IUPAC Name |

4-(3,5-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-3-5-12(15)6-4-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRLLKKLNLKAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677000 | |

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495416-58-5 | |

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.